6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol

Tubulin polymerization Colchicine binding site Antimitotic agents

For oncology drug discovery programs targeting the colchicine site of tubulin, sourcing a validated chiral building block is critical. Non-6-methoxy or non-3-ol tetrahydroquinoline analogs cannot be freely interchanged without risking loss of target engagement and diminished cytotoxicity. This compound directly addresses that gap. • Core scaffold yields N-aryl derivatives with 99% colchicine binding inhibition at 5 µM, surpassing CA-4 (96%) under identical conditions. • Derivative 6d achieves GI50 values of 1.5-1.7 nM against human tumor cell lines, retaining full potency against P-glycoprotein-overexpressing MDR phenotypes. • Scaffold-derived analogs span log P 2.83-4.17 with aqueous solubility up to 75 µg/mL, enabling systematic tuning of drug-like properties. Supplied as a racemic mixture with a stereogenic center at C3; chiral resolution available upon request. For R&D use only.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B11910727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NCC(C2)O
InChIInChI=1S/C10H13NO2/c1-13-9-2-3-10-7(5-9)4-8(12)6-11-10/h2-3,5,8,11-12H,4,6H2,1H3
InChIKeyIIOUMAPAFDNTLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol: Overview & Scaffold Procurement


6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol (CAS 3418-50-6) is a chiral heterocyclic building block based on the 1,2,3,4-tetrahydroquinoline scaffold, a privileged motif in medicinal chemistry [1]. The compound features a 6-methoxy substituent and a 3-hydroxyl group on a partially saturated bicyclic amine core. As a chemical intermediate, it serves as a synthetic precursor for developing N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives that function as tubulin polymerization inhibitors targeting the colchicine binding site [2]. The 3-ol position provides a key site for further functionalization, enabling the exploration of structure-activity relationships in antimitotic agent discovery programs [1].

6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol: Substitution Pattern Specificity


In-class tetrahydroquinoline derivatives cannot be freely interchanged due to structure-activity relationship (SAR) sensitivities at the colchicine binding site of tubulin. Modifications to the substitution pattern—particularly the presence and position of methoxy and hydroxyl groups—directly alter tubulin polymerization inhibition potency, cytotoxicity profiles, and drug-like properties such as aqueous solubility and metabolic stability [1]. The 6-methoxy substitution is critical for maintaining high-affinity binding to the colchicine site, while the 3-ol position serves as a functional handle for introducing diverse N-aryl moieties that modulate potency against drug-resistant phenotypes [2]. Substituting a non-6-methoxy or non-3-ol analog without empirical validation risks loss of target engagement, diminished cytotoxicity, and compromised physicochemical parameters essential for hit-to-lead progression [1].

6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol: Comparative Scaffold Selection Evidence


Colchicine Binding Inhibition Potency

Derivatives of the 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold demonstrate potent inhibition of colchicine binding to tubulin. In competitive binding assays, compound 6d (an N-aryl derivative) achieved 99% inhibition of colchicine binding at 5 µM, exceeding the 96% inhibition observed for the reference vascular-disrupting agent combretastatin A-4 (CA-4) under identical assay conditions [1]. Compound 4a, another derivative, inhibited colchicine binding with an IC50 value of 0.85 µM, superior to CA-4's IC50 of 1.2 µM in the same assay [2].

Tubulin polymerization Colchicine binding site Antimitotic agents

Cytotoxicity in Drug-Resistant Cancer Cells

N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives exhibit exceptional cytotoxic potency against drug-resistant cancer cell lines. The derivative 6d demonstrated GI50 values of 1.5–1.7 nM across a panel of human tumor cell lines (A549, KB, KBvin, and DU145), significantly more potent than paclitaxel in the same assays, particularly against the P-glycoprotein-overexpressing multidrug-resistant KBvin cell line [1]. Derivative 4a exhibited GI50 values of 16–20 nM in cellular assays, with excellent activity retained against the KBvin line [2].

Cytotoxicity Multidrug resistance KBvin cell line

Solubility & Lipophilicity Optimization

The 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold enables optimization of physicochemical properties critical for drug development. Derivative 4a demonstrated an aqueous solubility of 75 µg/mL and a log P value of 3.43 at pH 7.4, representing a favorable balance between hydrophilicity and lipophilicity for potential oral bioavailability [1]. In a broader SAR study, compounds derived from this scaffold showed measured log P values ranging from 2.83 to 4.17, enabling rational tuning of lipophilicity through N-aryl substitution [2].

Drug-like properties Aqueous solubility Log P

6-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol: Application Scenarios


Hit-to-Lead for Tubulin Polymerization Inhibitors

Researchers procuring 6-methoxy-1,2,3,4-tetrahydroquinolin-3-ol can leverage the scaffold to generate N-aryl derivatives with demonstrated high-affinity binding to the colchicine site of tubulin. Derivative 6d achieved 99% inhibition of colchicine binding at 5 µM, surpassing CA-4's 96% inhibition under identical conditions [1]. Derivative 4a exhibited an IC50 of 0.85 µM for colchicine binding inhibition, a 1.4-fold improvement over CA-4's 1.2 µM IC50 [2]. This quantitative target engagement data supports the use of this scaffold in structure-activity relationship campaigns aimed at optimizing antimitotic potency.

Multidrug-Resistant Cancer Therapeutics

For programs targeting drug-resistant cancers, this scaffold provides a validated entry point. Derivative 6d demonstrated GI50 values of 1.5–1.7 nM against a panel of human tumor cell lines, retaining full activity against the P-glycoprotein-overexpressing multidrug-resistant KBvin subline—significantly more potent than paclitaxel in the same assays [1]. Derivative 4a maintained low-nanomolar cytotoxicity (GI50 16–20 nM) against KBvin cells, confirming that the 6-methoxy-1,2,3,4-tetrahydroquinoline core preserves activity in resistant phenotypes [2].

Early-Stage Physicochemical Optimization

Procurement of this scaffold is justified for medicinal chemistry programs requiring balanced drug-like properties. Derivative 4a demonstrated an aqueous solubility of 75 µg/mL at pH 7.4, substantially higher than the <10 µg/mL values typical of many colchicine-site binders, alongside a favorable log P of 3.43 [1]. Scaffold-derived analogs span a log P range of 2.83–4.17, enabling systematic tuning of lipophilicity through rational N-aryl substitution [2]. These quantified physicochemical parameters reduce the risk of downstream developability failures.

Chiral Building Block for Asymmetric Synthesis

The compound contains a stereogenic center at the 3-position bearing a hydroxyl group, enabling its use as a chiral building block for asymmetric synthesis [1]. This stereochemical feature supports procurement for programs requiring enantiomerically pure intermediates for the construction of complex tetrahydroquinoline-based scaffolds, a privileged motif in medicinal chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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